molecular formula C6H11NO3 B12399941 Lodoxamide impurity 2-d10

Lodoxamide impurity 2-d10

Cat. No.: B12399941
M. Wt: 155.22 g/mol
InChI Key: DCGDRZCGQSDERQ-MWUKXHIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Lodoxamide impurity 2-d10, like its non-deuterated counterpart, can undergo various chemical reactions. These include:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lodoxamide impurity 2-d10 has several applications in scientific research:

Mechanism of Action

The mechanism of action of Lodoxamide impurity 2-d10 is related to its role as a deuterium-labeled analog. Deuterium substitution can influence the pharmacokinetic and metabolic profiles of the parent compound. This is due to the kinetic isotope effect, where the presence of deuterium alters the rate of chemical reactions involving the compound . The molecular targets and pathways involved are similar to those of the non-deuterated parent compound, primarily focusing on its interaction with metabolic enzymes and transporters .

Comparison with Similar Compounds

Lodoxamide impurity 2-d10 can be compared with other deuterium-labeled compounds such as:

The uniqueness of this compound lies in its specific labeling and its application in the study of Lodoxamide and related compounds .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

155.22 g/mol

IUPAC Name

2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-oxoacetic acid

InChI

InChI=1S/C6H11NO3/c1-3-7(4-2)5(8)6(9)10/h3-4H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2

InChI Key

DCGDRZCGQSDERQ-MWUKXHIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)C(=O)O)C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCN(CC)C(=O)C(=O)O

Origin of Product

United States

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